molecular formula C14H14F3NO B1679686 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile CAS No. 1076225-27-8

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile

Cat. No. B1679686
M. Wt: 269.26 g/mol
InChI Key: MENRRRXHFQYXDW-DGCLKSJQSA-N
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Description

PF-998425 is a non-steroidal androgen receptor antagonist (IC50 = 43 nM in a cell-based assay). It binds to the androgen receptor (IC50 = 37 nM in a radioligand binding assay) and is selective for the androgen receptor over the progesterone receptor (IC50 = >10,000 nM). Topical administration of PF-998425 (3% twice per day) increases hair growth in a mouse model of hair growth, as well as reduces ear sebum in male Syrian golden hamsters (ED50 = 0.4% twice per day).
PF-998425 is a novel, nonsteroidal androgen receptor antagonist for sebum control and treatment of androgenetic alopecia.
PF0998425 is a bioactive chemical.

Scientific Research Applications

Dermatological Applications

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, known as PF-998425, has been identified as a nonsteroidal androgen receptor antagonist. It shows potential in dermatological applications, particularly for sebum control and the treatment of androgenetic alopecia. Its systemic metabolism is rapid, reducing the risk of unwanted systemic side effects related to its primary pharmacology. Notably, PF-998425 has demonstrated negative results in the 3T3 NRU phototoxicity assay, indicating a reduced potential for phototoxicity due to its molecular design (Li et al., 2008).

Applications in Battery Technology

Another application of a closely related compound, 4-(Trifluoromethyl)-benzonitrile (4-TB), has been observed in the field of high voltage lithium-ion batteries. As an electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathodes, 4-TB significantly improves cyclic stability and capacity retention. It forms a protective film on the cathode, preventing electrolyte oxidation and manganese dissolution, crucial for enhancing battery performance (Huang et al., 2014).

Hair Growth and Sebum Reduction

Further exploration into derivatives of this compound, such as (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, has shown remarkable potency in stimulating hair growth and reducing sebum production. These findings are particularly relevant for conditions like alopecia, offering a promising avenue for treatment (Hu et al., 2007).

Solar Cell Efficiency Enhancement

Another intriguing application is in the domain of polymer solar cells. A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been used as an additive in polymer solar cells. It significantly increases the power conversion efficiency by enhancing the short circuit current and fill factor. The compound facilitates the ordering of P3HT chains in the blend films, leading to higher absorbance and improved hole mobility (Jeong et al., 2011).

properties

IUPAC Name

4-[(1R,2R)-2-hydroxycyclohexyl]-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENRRRXHFQYXDW-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile

CAS RN

1076225-27-8
Record name PF-998425
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076225278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-998425
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PF-998425
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY0E00K11M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile
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Citations

For This Compound
10
Citations
JJ Li, DM Iula, MN Nguyen, LY Hu… - Journal of medicinal …, 2008 - ACS Publications
4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (−)-6a] is a novel, nonsteroidal androgen receptor antagonist for sebum control and treatment of …
Number of citations: 28 pubs.acs.org
LH Mitchell, TR Johnson, GW Lu, D Du… - Journal of medicinal …, 2010 - ACS Publications
A novel nonsteroidal androgen receptor antagonist, (R)-4-(1-benzyl-4,4-dimethyl-2-oxopyrrolidin-3-yloxy)-2-(trifluoromethyl)benzonitrile (1), for the topical control of sebum production is …
Number of citations: 11 pubs.acs.org
FF Fleming, L Yao, PC Ravikumar, L Funk… - Journal of medicinal …, 2010 - ACS Publications
Over 30 nitrile-containing pharmaceuticals are prescribed for a diverse variety of medicinal indications with more than 20 additional nitrile-containing leads in clinical development. …
Number of citations: 434 pubs.acs.org
X Wu, W Chen, N Holmberg-Douglas, GT Bida, X Tu… - Chem, 2023 - cell.com
As a non-invasive imaging technology, positron emission tomography (PET) plays a crucial role in personalized medicine, including early diagnosis, patient screening, and treatment …
Number of citations: 5 www.cell.com
TJ Harrison, X Chen, K Yasoshima… - Journal of Medicinal …, 2023 - ACS Publications
Phototoxicity is a common safety concern encountered by project teams in pharmaceutical research and has the potential to stop progression of an otherwise promising candidate …
Number of citations: 3 pubs.acs.org
LI Victoriano, MT Garland, A Vega - Inorganic Chemistry, 1997 - ACS Publications
Bis(N,N-dimethylthiocarbamoyl) sulfide (Tetramethylthiuram monosulfide) reacts with copper(II) halides (halide = Cl and Br) to yield 3,5-bis(N,N-dialkyliminio)-1,2,4-trithiolane …
Number of citations: 20 pubs.acs.org
M Zhang, PS Lee, C Allais, RA Singer… - Journal of the …, 2023 - ACS Publications
The development of an enantioselective catalytic Suzuki–Miyaura reaction that applies to meso 1,2-diborylcycloalkanes is described. This reaction provides a modular route to …
Number of citations: 1 pubs.acs.org
AF Thünemann, U Wendler, W Jaeger… - Langmuir, 2002 - ACS Publications
Polyampholytes were synthesized and complexed with perfluorododecanoic acid. This produces highly fluorinated water-soluble nanoparticles, which are long-term stable. The …
Number of citations: 14 pubs.acs.org
D Cain, J Cidlowski, DP Edwards, P Fuller… - IUPHAR/BPS Guide …, 2021 - journals.ed.ac.uk
Steroid hormone receptors (nomenclature as agreed by the NC-IUPHAR Subcommittee on Nuclear Hormone Receptors [74, 215, 3]) are nuclear hormone receptors of the NR3 class, …
Number of citations: 3 journals.ed.ac.uk
D Cain, J Cidlowski, DP Edwards, P Fuller… - IUPHAR/BPS Guide …, 2023 - journals.ed.ac.uk
Steroid hormone receptors (nomenclature as agreed by the NC-IUPHAR Subcommittee on Nuclear Hormone Receptors [75, 218, 3]) are nuclear hormone receptors of the NR3 class, …
Number of citations: 2 journals.ed.ac.uk

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